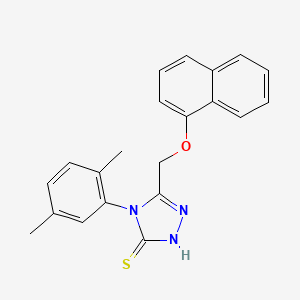![molecular formula C6H12FN B11768501 [cis-3-Fluorocyclopentyl]methanamine](/img/structure/B11768501.png)
[cis-3-Fluorocyclopentyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[cis-3-Fluorocyclopentyl]methanamine is an organic compound with the molecular formula C₆H₁₂FN It is a fluorinated derivative of cyclopentylmethanamine, where the fluorine atom is positioned on the third carbon of the cyclopentane ring in the cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-fluorocyclopentyl]methanamine typically involves the following steps:
Fluorination of Cyclopentane: The initial step involves the selective fluorination of cyclopentane to introduce the fluorine atom at the desired position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Formation of the Methanamine Group: The next step involves the introduction of the methanamine group. This can be done through a series of reactions including halogenation, followed by nucleophilic substitution with ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[cis-3-Fluorocyclopentyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Sodium iodide (NaI), Potassium hydroxide (KOH)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Halogenated derivatives, Hydroxylated derivatives
Scientific Research Applications
[cis-3-Fluorocyclopentyl]methanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [cis-3-fluorocyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[trans-3-Fluorocyclopentyl]methanamine: The trans isomer of the compound, differing in the spatial arrangement of the fluorine atom.
Cyclopentylmethanamine: The non-fluorinated parent compound.
[cis-3-Chlorocyclopentyl]methanamine: A chlorinated analog with similar structural features.
Uniqueness
[cis-3-Fluorocyclopentyl]methanamine is unique due to the presence of the fluorine atom in the cis configuration, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
[(1R,3S)-3-fluorocyclopentyl]methanamine |
InChI |
InChI=1S/C6H12FN/c7-6-2-1-5(3-6)4-8/h5-6H,1-4,8H2/t5-,6+/m1/s1 |
InChI Key |
ZBFGGIJQWMXVBW-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CN)F |
Canonical SMILES |
C1CC(CC1CN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


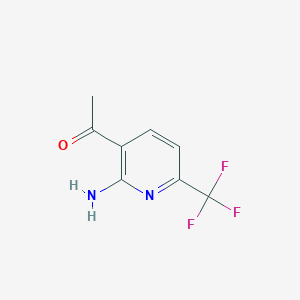
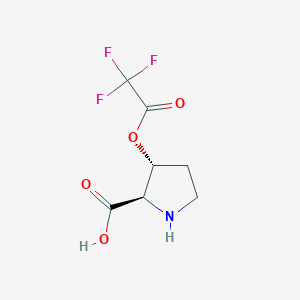
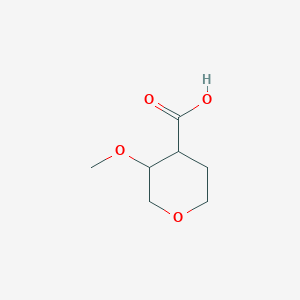
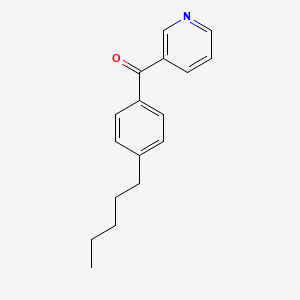
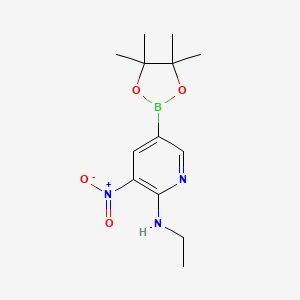
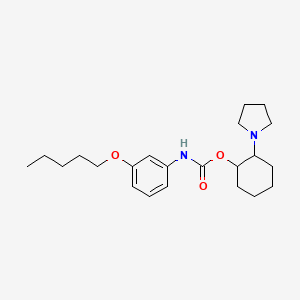
![6-Nitrobenzo[d]isothiazole](/img/structure/B11768459.png)
![(1R,5S)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11768473.png)


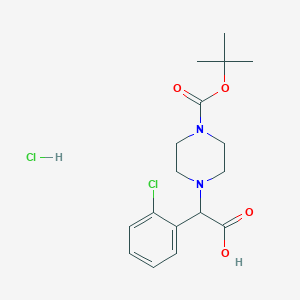
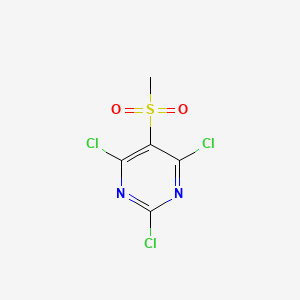
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetraamine](/img/structure/B11768504.png)
